ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate

Fragment-based drug discovery Physicochemical profiling Solubility enhancement

FBDD and PROTAC programmes often lack hydroxyl-functionalized heterocyclic building blocks. Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 81303-63-1) fills this gap: • Rule-of-Three compliant (MW 184.2, logP -0.4, TPSA 64.4 Ų) for fragment screening • Primary alcohol enables O-alkylation/Mitsunobu chemistry without competing N-alkylation • Direct precursor to SDHI fungicide cores (fluxapyroxad, pydiflumetofen) • Orthogonal reactivity simplifies PROTAC linker conjugation and purification Supplied at ≥95% purity with batch QC (NMR, HPLC). Global shipping available.

Molecular Formula C8H12N2O3
Molecular Weight 184.195
CAS No. 81303-63-1
Cat. No. B2757473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate
CAS81303-63-1
Molecular FormulaC8H12N2O3
Molecular Weight184.195
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1CO)C
InChIInChI=1S/C8H12N2O3/c1-3-13-8(12)6-4-10(2)9-7(6)5-11/h4,11H,3,5H2,1-2H3
InChIKeyNNHXGAYNYDCFAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate: Structural and Physicochemical Baseline


Ethyl 3-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate is a 1,3,4-trisubstituted pyrazole building block that simultaneously offers a primary alcohol (−CH₂OH), an ethyl ester at the 4‑position, and N‑methylation on the heterocycle. These three functional handles make it a versatile intermediate for fragment‑based libraries, PROTAC linker attachment, and agrochemical/fungicide precursor programmes. Computed descriptors from PubChem—XLogP3‑AA = −0.4, topological polar surface area (TPSA) = 64.4 Ų, one hydrogen‑bond donor and four acceptors—define a balanced polarity profile that differs markedly from des‑hydroxymethyl or des‑methyl analogs [1]. Commercially available purities typically range from 95 % to 98 % with batch‑specific QC (NMR, HPLC, GC) provided by major suppliers .

Primary alcohol Enables esterification, etherification, or oxidation in multi‑step synthesis
Ethyl ester Allows amidation, hydrolysis, and orthogonal deprotection strategies
N‑Methyl substitution Reduces H‑bond donor count and polarity for downstream permeability research

Why Generic Pyrazole-4-carboxylate Substitution Fails


Simple pyrazole‑4‑carboxylates such as ethyl 1‑methyl‑1H‑pyrazole‑4‑carboxylate lack the primary alcohol required for esterification, etherification, or oxidation steps that are central to many medicinal chemistry and agrochemical synthetic routes. Conversely, the chloromethyl analog introduces higher lipophilicity and a better leaving group, which can lead to unwanted nucleophilic side reactions. The des‑N‑methyl analog adds an additional hydrogen‑bond donor (NH) that increases polarity and may reduce cell permeability. The regioisomeric 5‑carboxylate places the ester in a different electronic environment, altering reactivity in amidation and hydrolysis. These differences—quantified below—mean that simply exchanging the 4‑carboxylate scaffold without considering the 3‑hydroxymethyl and N‑methyl substitution pattern can derail a synthetic sequence or invalidate structure‑activity relationships [1][2].

Without −CH₂OH Simple 4‑carboxylates lack the alcohol handle, limiting esterification/etherification pathways and changing synthetic scope.
Chloromethyl analog Higher lipophilicity and reactive leaving group may introduce nucleophilic side reactions, altering selectivity.
Des‑N‑methyl or 5‑COOEt isomer Extra H‑bond donor or shifted ester electronic environment can affect reactivity and structure‑activity relationships.

Head‑to‑Head Physicochemical and Functional Evidence


Hydrogen‑Bond Donor Capacity vs. Ethyl 1‑Methyl‑1H‑pyrazole‑4‑carboxylate

The target compound possesses one hydrogen‑bond donor (the primary alcohol), whereas the closest simple analog—ethyl 1‑methyl‑1H‑pyrazole‑4‑carboxylate (CAS 85290‑80‑8)—has zero HBDs. This difference directly impacts aqueous solubility and the ability to engage biological targets through hydrogen bonding. PubChem computed data show HBD count = 1 for the target vs. 0 for the comparator, along with a TPSA of 64.4 Ų vs. 44.1 Ų [1][2].

HBD Capacity vs. Analog
Head-to-head
+1 HBD; TPSA +20.3 Ų
Target: 1 HBD, 64.4 Ų
Comparator: 0 HBD, 44.1 Ų
May support higher aqueous solubility in fragment screening libraries
Computed by PubChem; experimental solubility validation advised
Fragment-based drug discovery Physicochemical profiling Solubility enhancement

Lipophilicity Control vs. Chloromethyl Analog

Replacing the 3‑hydroxymethyl group with a chloromethyl substituent increases computed logP (XLogP3‑AA) from −0.4 to +0.9, a shift of 1.3 log units that indicates significantly higher lipophilicity and potentially poorer metabolic stability. The target compound’s lower logP places it in a more desirable range for CNS and oral drug candidates while retaining sufficient lipophilicity for passive permeability [1][2].

Lipophilicity vs. Cl-methyl
Cross‑study comparable
ΔlogP = 1.3
Target: −0.4; Chloromethyl analog: +0.9
Lower lipophilicity may reduce metabolic liability risk in lead optimization
Computed XLogP3; in vitro ADME data needed for confirmation
Lead optimisation Lipophilic efficiency ADME prediction

N‑Methylation Reduces Polarity vs. Des‑Methyl Analog

The N‑methyl group eliminates the pyrazole NH donor present in ethyl 3‑(hydroxymethyl)‑1H‑pyrazole‑4‑carboxylate (CAS 518990‑06‑2). Consequently, the target compound has one HBD instead of two, and a TPSA of 64.4 Ų instead of 75.2 Ų. The reduced polarity and lower HBD count are associated with improved passive cell permeability and reduced efflux liability [1][2].

N‑Methyl Effect on Polarity
Cross‑study comparable
ΔHBD = −1; ΔTPSA = −10.8 Ų
Target: HBD 1, TPSA 64.4 Ų
Des‑methyl: HBD 2, TPSA 75.2 Ų
Reduced polarity may support improved passive permeability
Computed; cell‑based permeability assays suggested for validation
Permeability enhancement Metabolic stability N-methylation strategy

Synthetic Versatility vs. Methyl Ester Analog

The ethyl ester provides a different steric and electronic environment compared to the methyl ester analog (CAS 1946823‑90‑0). While both esters can be hydrolysed, the ethyl ester is hydrolysed ≈1.5‑fold slower under standard basic conditions, allowing selective deprotection in the presence of methyl esters. Additionally, the target compound has a slightly higher logP (−0.4 vs. −0.8) and molecular weight (184.2 vs. 170.2 g mol⁻¹), which can be exploited in chromatographic purification and phase‑partitioning steps [1][2].

Ester Type & Synthetic Flexibility
Class‑level inference
ΔlogP +0.4; ΔMW +14.0 g mol⁻¹
Ethyl ester vs. Methyl ester: logP −0.4 vs. −0.8; MW 184.2 vs. 170.2
Ethyl ester may allow selective deprotection in orthogonal synthetic steps
Hydrolysis kinetics inferred from class behaviour; experimental verification recommended
Ester differentiation Orthogonal deprotection Fragment elaboration

Regioisomeric Purity and Positional Accuracy

The 4‑carboxylate regioisomer (target compound) is distinct from the 5‑carboxylate analog (CAS 199480‑28‑9). Although both share identical molecular formula and weight, the 4‑COOEt placement alters the electronic distribution and reactivity of the pyrazole ring. Suppliers such as Bidepharm and Leyan provide batch‑specific NMR, HPLC, and GC data confirming regiochemical purity ≥95–98 %, ensuring that the material is not contaminated with the 5‑carboxylate isomer, which can arise in non‑regioselective syntheses [1].

Regioisomeric Identity
Supporting evidence
4‑COOEt regioisomer; purity 95–98% (vendor QC)
5‑COOEt regioisomer absent
Verified regioisomer reduces SAR misinterpretation and crystallization failure risk
Vendor NMR/HPLC data support positional fidelity
Regioselective synthesis Positional isomer control Analytical QC

Research and Industrial Application Scenarios


Fragment‑Based Drug Discovery (FBDD) Library Design

With a molecular weight of 184.2 g mol⁻¹, one hydrogen‑bond donor, and four acceptor sites, this compound satisfies the ‘Rule of Three’ for fragment screening. Its balanced logP (−0.4) and TPSA (64.4 Ų) make it suitable for both high‑concentration aqueous screening and co‑crystallisation trials. The primary alcohol serves as a growth vector for fragment elaboration via O‑alkylation or Mitsunobu chemistry, while the ethyl ester can be hydrolysed to a carboxylic acid for amide coupling. Procurement of this specific scaffold therefore accelerates FBDD campaigns compared to fragments lacking the alcohol handle .

PROTAC Linker Attachment Point

The primary hydroxymethyl group at position 3 is an ideal linker attachment point for proteolysis‑targeting chimeras (PROTACs). Unlike the chloromethyl analog, which can undergo premature nucleophilic displacement, the alcohol can be selectively activated (e.g., via mesylation or direct Mitsunobu) without affecting the 4‑ethyl ester. The N‑methyl group also eliminates the risk of competing N‑alkylation that occurs with the des‑methyl analog. This orthogonal reactivity simplifies PROTAC synthesis and purification .

Agrochemical Intermediate for Pyrazole‑Carboxamide Fungicides

The 1‑methyl‑3‑hydroxymethyl‑4‑ester pyrazole scaffold is a direct precursor to 3‑difluoromethyl‑1‑methyl‑1H‑pyrazole‑4‑carboxylate (DFMMP), the core intermediate in succinate dehydrogenase inhibitor (SDHI) fungicides such as fluxapyroxad and pydiflumetofen. The target compound’s alcohol group can be oxidised to the aldehyde and subsequently fluorinated to the CF₂H group; the ethyl ester is then saponified to give the free acid for amidation. Starting from this compound avoids the by‑products and regioisomeric mixtures encountered when using non‑hydroxymethyl precursors .

Kinase Inhibitor Scaffold Diversification

Pyrazole‑4‑carboxylates are recognised hinge‑binding motifs in kinase inhibitor design. The presence of the 3‑hydroxymethyl group allows introduction of solubilising or targeting vectors without perturbing the key hinge‑binding hydrogen bonds. The N‑methyl group occupies a lipophilic pocket, and the ethyl ester can be converted to amides for extending into solvent‑exposed regions. This precise substitution pattern is not replicated by the 5‑carboxylate regioisomer, which presents the ester in a suboptimal orientation for hinge binding .

Application
Selection Property
Validation Focus
Fragment‑based library synthesis
Balanced logP (−0.4) and TPSA (64.4 Ų); one H‑bond donor
Aqueous solubility and co‑crystallization trial outcomes
PROTAC linker attachment studies
Primary alcohol for selective activation without competing N‑alkylation
Orthogonal reactivity with 4‑ethyl ester during linker conjugation
SDHI fungicide intermediate synthesis
3‑Hydroxymethyl as handle for oxidation to CF₂H precursor
Oxidation/fluorination pathway fidelity and regiochemical purity
Kinase inhibitor hinge‑binding motif exploration
Pyrazole‑4‑carboxylate scaffold with defined substitution pattern
Hinge‑binding orientation and vector elaboration through alcohol/ester handles
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